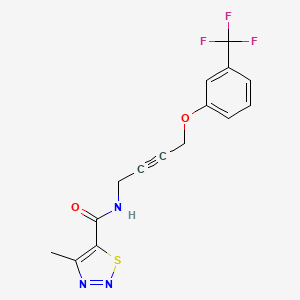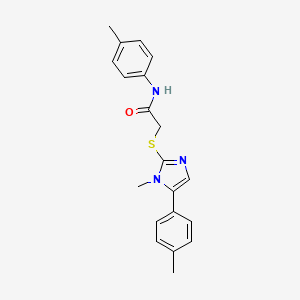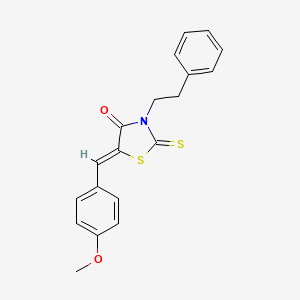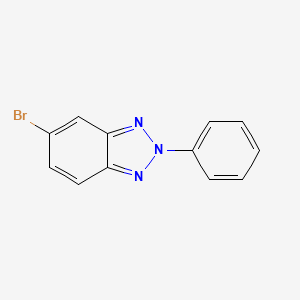![molecular formula C19H17FN2O3S2 B2675031 N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226458-17-8](/img/structure/B2675031.png)
N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an amide group (-CONH2), a phenylsulfonyl group (a phenyl ring attached to a sulfonyl group), and a 2-fluorobenzyl group (a benzyl group with a fluorine atom at the 2-position) .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Scientific Research Applications
Fluorinated Derivatives for pH Measurement
Fluorinated derivatives, including those related to N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, have been used to develop pH-sensitive probes. These compounds exhibit minimal affinity for other ions at physiological levels, indicating potential utility in intracellular pH measurement and imaging applications (Rhee, Levy, & London, 1995).
Antimalarial Activity
Benzothiophene derivatives, closely related to the mentioned compound, have shown potent activity against Plasmodium falciparum, the causative agent of malaria. Specifically, bromo-benzothiophene carboxamide derivatives were identified as strong inhibitors of Plasmodium enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the parasite, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).
NMR Spectroscopy in Drug Discovery
19F-NMR spectroscopy has been employed extensively in drug discovery programs, including studies on derivatives of this compound. This technique supports the selection of candidates for further development by elucidating the metabolic fate and excretion of compounds, thereby facilitating the identification of potent inhibitors for various diseases (Monteagudo et al., 2007).
Aldose Reductase Inhibitors with Antioxidant Activity
Studies on substituted benzenesulfonamides, related to the chemical structure of interest, have demonstrated significant in vitro activity as aldose reductase inhibitors. These compounds are pertinent to the management of long-term diabetic complications due to their potential in inhibiting aldose reductase activity and exhibiting potent antioxidant properties (Alexiou & Demopoulos, 2010).
Novel Insecticides
The unique chemical structure of compounds like flubendiamide, which shares structural features with this compound, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. Such compounds are anticipated to have novel modes of action and are considered safe for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-22(27(24,25)15-8-3-2-4-9-15)17-11-12-26-18(17)19(23)21-13-14-7-5-6-10-16(14)20/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIOZKYCVOQLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)
![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)
![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)




![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)



![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)
